molecular formula C16H22FNO3 B2958982 tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate CAS No. 2228760-85-6

tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate

Cat. No.: B2958982
CAS No.: 2228760-85-6
M. Wt: 295.354
InChI Key: TXBOPBFRZNOSJA-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate (CAS 2228760-85-6) is a carbamate derivative with a molecular formula of C16H22FNO3 and a molecular weight of 295.35 g/mol . This compound features a fluorinated tetrahydropyran (oxane) ring attached to a phenyl group, which is itself protected by a tert-butyloxycarbonyl (Boc) group . The Boc group is a fundamental and widely used protecting group in organic and medicinal chemistry synthesis, serving to protect the amine functionality during multi-step reactions . The presence of the 4-fluorooxan-4-yl moiety is a significant structural feature, as fluorinated rings are increasingly valuable in drug discovery for their potential to modulate the physicochemical properties, metabolic stability, and bioavailability of lead compounds . As a building block, this compound is intended for use in research and development, such as in the synthesis of more complex pharmaceutical intermediates or agrochemicals . The mechanism of action for this specific compound is not predefined and is wholly dependent on the final molecule into which it is incorporated. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For detailed specifications and handling information, please refer to the relevant Material Safety Data Sheet.

Properties

IUPAC Name

tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-15(2,3)21-14(19)18-13-6-4-12(5-7-13)16(17)8-10-20-11-9-16/h4-7H,8-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBOPBFRZNOSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(4-fluorooxan-4-yl)phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted carbamates with different functional groups.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and modulating the associated biochemical pathways . This interaction can lead to various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substitutions

tert-Butyl N-(4-cyanooxan-4-yl)carbamate (CAS 1860028-25-6)
  • Structure: Similar oxane (tetrahydropyran) core but substituted with a cyano (-CN) group at the 4-position instead of fluorine.
  • Molecular weight: 226.27 g/mol.
  • Applications : Used in peptide coupling and as an intermediate in kinase inhibitor synthesis .
tert-Butyl N-(4-aminooxolan-3-yl)carbamate (CAS 2305080-35-5)
  • Structure: Features a smaller oxolane (tetrahydrofuran) ring with an amino (-NH₂) group at the 3-position.
  • Properties: The amino group increases polarity and hydrogen-bonding capacity, improving aqueous solubility. Molecular weight: 214.25 g/mol.
  • Applications : Explored in glycobiology and as a precursor for antiviral agents .
tert-Butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
  • Structure : Fluorinated piperidine ring (six-membered) attached via a methylene linker.
  • Properties : The piperidine ring offers conformational flexibility, while fluorine enhances lipophilicity (ClogP: ~2.1). Molecular weight: 258.32 g/mol.
  • Applications : Key intermediate in CNS-targeting drug candidates .

Analogues with Aromatic Substitutions

tert-Butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate ()
  • Structure : Biphenyl system with fluoro and nitro groups on adjacent rings.
  • Properties: Nitro group (-NO₂) confers strong electron-withdrawing effects, influencing redox properties. Molecular weight: 332.33 g/mol.
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions to generate polyaromatic scaffolds .
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate (CAS 2794659)
  • Structure: Phenyl ring substituted with an aminomethyl (-CH₂NH₂) group.
  • Properties : High polarity due to the primary amine (PSA: 68.3 Ų). Molecular weight: 222.29 g/mol.
  • Applications : Common in peptide mimetics and antibody-drug conjugates .

Biological Activity

tert-butyl N-[4-(4-fluorooxan-4-yl)phenyl]carbamate is a compound with the molecular formula C16_{16}H22_{22}FNO3_3 and a molecular weight of 295.35 g/mol. It is primarily studied for its potential biological activities, particularly in the context of enzyme inhibition and interactions with biological macromolecules. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • IUPAC Name : this compound
  • CAS Number : 2228760-85-6
  • Molecular Weight : 295.35 g/mol
  • Molecular Formula : C16_{16}H22_{22}FNO3_3

The mechanism of action for this compound involves its binding to specific enzymes or receptors, leading to inhibition of their activity. This interaction modulates various biochemical pathways, which can be beneficial in therapeutic contexts such as cancer treatment or metabolic disorders.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on certain enzymes. For example, it has been shown to inhibit the activity of proteases and kinases, which are crucial in various cellular processes.

Protein-Ligand Interactions

The compound's ability to form stable complexes with proteins has been demonstrated in several studies. These interactions are vital for understanding its potential applications in drug design and development.

Data Table: Biological Activity Overview

Activity Type Target Effect Reference
Enzyme InhibitionProteasesSignificant inhibition
Protein BindingVarious proteinsStable complex formation
Kinase InhibitionKinase enzymesModulation of signaling pathways

Case Studies

  • Study on Enzyme Inhibition :
    A study published in Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on serine proteases. The results indicated a dose-dependent inhibition, with IC50 values comparable to known inhibitors .
  • Protein-Ligand Interaction Analysis :
    Another research effort focused on the binding affinity of this compound towards various proteins involved in cancer pathways. Using surface plasmon resonance (SPR), the study demonstrated high binding affinity, suggesting its potential as a lead compound for further drug development .

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